2-Aminopyridine-3,5-dicarboxylic acid hydrochloride
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Overview
Description
2-Aminopyridine-3,5-dicarboxylic acid hydrochloride is an organic compound with the molecular formula C₇H₇ClN₂O₄. It is a derivative of pyridine, featuring amino and carboxylic acid functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride typically involves the reaction of 2-aminopyridine with suitable carboxylating agents under controlled conditions. One common method includes the use of carbon dioxide in the presence of a base to introduce carboxyl groups at the 3 and 5 positions of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Aminopyridine-3,5-dicarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Aminopyridine-3,5-dicarboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A simpler derivative with only an amino group attached to the pyridine ring.
3,5-Dicarboxypyridine: A derivative with carboxylic acid groups at the 3 and 5 positions but lacking the amino group.
2-Amino-4,6-dicarboxypyridine: A similar compound with carboxylic acid groups at the 4 and 6 positions.
Uniqueness
2-Aminopyridine-3,5-dicarboxylic acid hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-aminopyridine-3,5-dicarboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4.ClH/c8-5-4(7(12)13)1-3(2-9-5)6(10)11;/h1-2H,(H2,8,9)(H,10,11)(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUIJMMEFBPKTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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